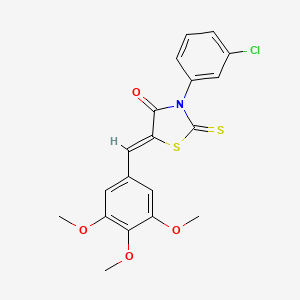

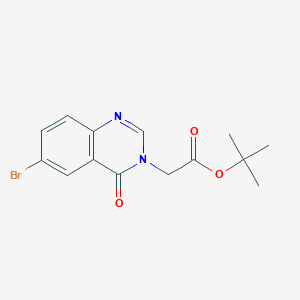

![molecular formula C20H20N4O B2403788 N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine CAS No. 844859-25-2](/img/structure/B2403788.png)

N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzofuro[3,2-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon, nitrogen, and oxygen atoms . Benzofuro[3,2-d]pyrimidine derivatives have been studied for their potential biological activities, including anti-fibrotic activities .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry .Applications De Recherche Scientifique

Synthesis and Characterization

The chemical compound N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, due to its complex structure, finds application in the synthesis and characterization of novel materials. For example, research by Iqbal et al. (2016) focused on synthesizing redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units for potential use as hole transporting materials in organic light-emitting diodes (OLEDs) (Iqbal et al., 2016). Similarly, Sako et al. (2000) synthesized a labeled compound for mechanistic investigations (Sako et al., 2000).

Antiproliferative and Anticancer Activity

The research by Huang et al. (2020) demonstrated the application of related compounds in the field of anticancer activities. They synthesized a compound showing marked inhibition against various human cancer cell lines (Huang et al., 2020). Abdellatif et al. (2014) also synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, some of which showed significant antitumor activity (Abdellatif et al., 2014).

Polymer Synthesis and Properties

The compound's application extends to polymer synthesis, as seen in the work of Zhang et al. (2005) and Liaw et al. (1998), where it was used to synthesize various types of polyimides with exceptional thermal and thermooxidative stability (Zhang et al., 2005); (Liaw et al., 1998).

Fluorescence and Electrochemical Properties

Another interesting application of this compound is in the exploration of its fluorescence and electrochemical properties. Research by Ghaemy et al. (2009) highlighted the synthesis of novel polyimides with triaryl imidazole pendant groups, demonstrating their excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009).

Molecular Docking Studies

The compound's structure allows for molecular docking studies, aiding in the development of drugs targeting specific biological receptors. This approach was evident in the research of Titi et al. (2020), focusing on pyrazole derivatives with potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine, is a potential multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2 enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to cell cycle arrest and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This leads to cell cycle arrest and triggers apoptosis, the programmed cell death .

Result of Action

The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of key enzymes involved in cell signaling pathways. The compound also causes a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Propriétés

IUPAC Name |

1-N-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-17-22-18-15-7-5-6-8-16(15)25-19(18)20(23-17)21-13-9-11-14(12-10-13)24(2)3/h5-12H,4H2,1-3H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFYXPWUQLXKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

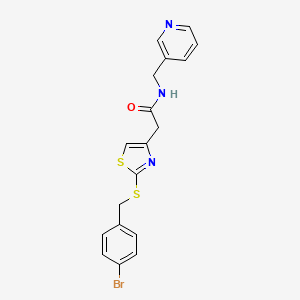

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)

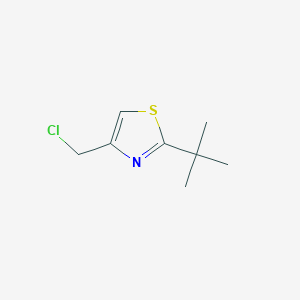

![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2403719.png)

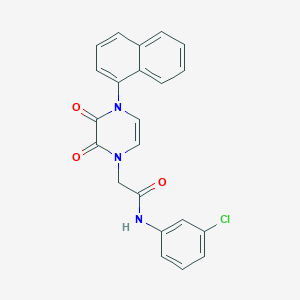

![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)

![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)